1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C10H11Cl2NO. This compound is characterized by the presence of an amino group, a chloromethyl group, and a chloropropanone moiety attached to a phenyl ring.
Preparation Methods
The synthesis of 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-(chloromethyl)benzaldehyde with chloroacetone under acidic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Scientific Research Applications
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the development of enzyme inhibitors or as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary based on the specific enzyme or receptor being targeted .
Comparison with Similar Compounds
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:
1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one: This compound has a similar structure but lacks the chloropropanone moiety, which may result in different reactivity and applications.
5-Amino-pyrazoles: These compounds are also used as intermediates in organic synthesis and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which allow for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-[3-amino-5-(chloromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-2-1-10(14)8-3-7(6-12)4-9(13)5-8/h3-5H,1-2,6,13H2 |
InChI Key |
UPGYCZZZMOFALL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)CCCl)N)CCl |
Origin of Product |
United States |
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